molecular formula C10H14O2 B13268130 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

Cat. No.: B13268130
M. Wt: 166.22 g/mol
InChI Key: DMVXEIXVLMXLKO-UHFFFAOYSA-N
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Description

3-{Bicyclo[221]heptan-2-yl}-3-oxopropanal is a chemical compound characterized by a bicyclic structure with a ketone and an aldehyde functional group The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile to form the bicyclo[2.2.1]heptane structure. Subsequent functionalization steps introduce the ketone and aldehyde groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by selective oxidation and reduction steps to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

    Oxidation: 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanoic acid

    Reduction: 3-{Bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanal

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{Bicyclo[2.2.1]heptan-2-yl}propanoic acid
  • Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
  • Bicyclo[2.2.1]heptan-2-ol

Uniqueness

3-{Bicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is unique due to the presence of both a ketone and an aldehyde group on the bicyclo[2.2.1]heptane scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-3-oxopropanal

InChI

InChI=1S/C10H14O2/c11-4-3-10(12)9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2

InChI Key

DMVXEIXVLMXLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)CC=O

Origin of Product

United States

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